molecular formula C14H20ClN3O2 B1473582 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester CAS No. 936368-68-2

4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1473582
CAS No.: 936368-68-2
M. Wt: 297.78 g/mol
InChI Key: PROPFBXURCWWDT-UHFFFAOYSA-N
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Description

4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester is an organic compound with significant applications in various fields of scientific research. It is characterized by its unique structure, which includes a piperazine ring substituted with a chloropyridine moiety and a tert-butyl ester group. This compound is typically a colorless to pale yellow liquid with a distinctive odor .

Preparation Methods

The synthesis of 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common approach involves the esterification of 4-chloropyridine-2-carboxylic acid with tert-butanol under acidic conditions . This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.

Mechanism of Action

The mechanism of action of 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROPFBXURCWWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Stir a solution of 2,4-dichloro-pyridine (6.7 mmol, 1 g), N-Boc piperazine (8.1 mmol, 1.5 g), sodium tert butoxide (9.5 mmol, 0.9 g), palladium (II) acetate (0.7 mmol, 0.15 g) and 2-(di-tbutylphosphino)biphenyl (0.7 mmol, 0.2 g) dissolved in toluene under nitrogen at 100° C. for 4 hours. Cool down to room temperature and add water. Extract in ethyl acetate washing the organic layer with water and saturated aq. sodium chloride. Dry organic layer over sodium sulfate, filter, and concentrate under reduced pressure to give 4-(4-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester as a residue. Subject residue to silica gel chromatography eluting with hexanes/ethyl acetate in gradient (from 10% to 50%). MS(ES): m/z=298 [M+H].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
2-(di-tbutylphosphino)biphenyl
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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